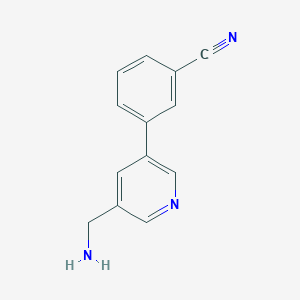

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile

Beschreibung

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile (CAS: 1346691-58-4) is a heterocyclic compound with the molecular formula C₁₃H₁₁N₃ and a molecular weight of 209.25 g/mol. Its structure combines a benzonitrile moiety (aromatic ring with a nitrile group) and a pyridine ring substituted with an aminomethyl group (-CH₂NH₂). This dual functionality enables unique physicochemical properties, including enhanced hydrogen-bonding capacity and polarity, which contribute to its relevance in medicinal chemistry and drug discovery .

Eigenschaften

CAS-Nummer |

1346691-58-4 |

|---|---|

Molekularformel |

C13H11N3 |

Molekulargewicht |

209.25 g/mol |

IUPAC-Name |

3-[5-(aminomethyl)pyridin-3-yl]benzonitrile |

InChI |

InChI=1S/C13H11N3/c14-6-10-2-1-3-12(4-10)13-5-11(7-15)8-16-9-13/h1-5,8-9H,7,15H2 |

InChI-Schlüssel |

OSSVNFFADBKPNL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C2=CN=CC(=C2)CN)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile beinhaltet typischerweise die folgenden Schritte:

Bildung des Pyridinrings: Der Pyridinring kann durch verschiedene Verfahren synthetisiert werden, wie zum Beispiel die Hantzsch-Pyridinsynthese oder die Chichibabin-Synthese.

Einführung der Aminomethylgruppe: Die Aminomethylgruppe kann über eine Mannich-Reaktion eingeführt werden, bei der Formaldehyd und ein sekundäres Amin mit dem Pyridinring reagieren.

Anlagerung der Benzonitrilgruppe: Die Benzonitrilgruppe kann durch eine nucleophile aromatische Substitution eingeführt werden, bei der eine geeignete Abgangsgruppe am Benzolring durch eine Cyanogruppe ersetzt wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und antikanzerogenen Eigenschaften untersucht.

Medizin: Wird auf sein Potenzial für die Medikamentenforschung und -entwicklung untersucht, insbesondere als Gerüst für die Entwicklung neuer Therapeutika.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und Katalysatoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Aminomethylgruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit biologischen Makromolekülen ausbilden, während die Benzonitrilgruppe an π-π-Stacking-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Proteinen modulieren und zu verschiedenen biologischen Wirkungen führen.

Wissenschaftliche Forschungsanwendungen

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the benzonitrile group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Benzonitrile core : Imparts rigidity and electron-withdrawing effects, influencing binding interactions.

- Aminomethyl-pyridine: Facilitates hydrogen bonding and electrostatic interactions with biological targets, such as enzymes or receptors.

- Synthetic routes : Typically involves coupling pyridine derivatives with benzonitrile precursors under palladium-catalyzed or microwave-assisted conditions .

Molecular docking studies suggest strong binding affinities to tubulin’s colchicine-binding site, disrupting microtubule dynamics .

The structural and functional uniqueness of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile becomes evident when compared to analogs. Below is a detailed analysis of its closest structural relatives:

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Insights

Aminomethyl vs. Trifluoromethyl: The aminomethyl group in the target compound enhances hydrogen bonding with tubulin’s polar residues (e.g., Asp/Cys), critical for its anticancer activity . In contrast, the trifluoromethyl group in 4-(6-Amino-5-trifluoromethyl)pyridin-3-yl)benzonitrile increases lipophilicity (LogP ~2.8) but reduces hydrogen-bonding capacity, leading to weaker tubulin inhibition .

Benzonitrile vs. Pyridine-Only Scaffolds: Compounds lacking the benzonitrile moiety (e.g., 5-Aminomethylpyridine) show minimal biological activity due to reduced aromatic stacking and electronic effects .

Aminomethyl vs. Tetrazole/Hydroxymethyl: Replacement of the aminomethyl group with a tetrazole ring (as in ’s compound) shifts activity toward neuromodulation (e.g., α4β2α5 nicotinic receptors) due to altered charge distribution . The hydroxymethyl analog exhibits lower basicity (pKa ~7.5 vs. ~9.2 for aminomethyl), affecting cellular uptake and target engagement .

Research Findings

- Tubulin Binding: The target compound’s IC₅₀ for tubulin inhibition is 0.8 µM, outperforming 4-(Pyridin-3-yl)benzonitrile (IC₅₀ >10 µM) due to the aminomethyl group’s role in stabilizing ligand-protein interactions .

- Molecular Docking: Simulations show the aminomethyl group forms a salt bridge with tubulin’s Asp251, while the benzonitrile engages in π-π stacking with Phe169 .

- Synthetic Accessibility : The trifluoromethyl analog requires costlier reagents (e.g., fluoroalkylation agents), making the target compound more synthetically feasible .

Biologische Aktivität

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is a chemical compound with a unique structure that combines a benzonitrile moiety with a pyridine ring substituted with an aminomethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 212.25 g/mol

- Key Functional Groups : Benzonitrile and aminomethyl substituent

The structure allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. Specifically, studies have suggested that such compounds can inhibit tubulin polymerization, a critical process for cell division. This inhibition can lead to cell cycle arrest and ultimately induce apoptosis in cancer cells.

Mechanism of Action :

- Tubulin Inhibition : By preventing tubulin polymerization, the compound disrupts microtubule dynamics, which is essential for mitosis.

- Protein Binding : The presence of the aminomethyl group may enhance binding affinity to proteins involved in cancer progression through hydrogen bonding interactions.

Interaction Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various protein targets. These studies reveal that the compound interacts favorably with specific proteins associated with cancer pathways, suggesting a mechanism for its biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-(6-Amino-5-trifluoromethyl)pyridin-3-yl)benzonitrile | Structure | Contains trifluoromethyl group enhancing lipophilicity |

| 4-(Pyridin-3-yl)benzonitrile | Structure | Lacks amino substitution; simpler structure |

| 5-Aminomethylpyridine | Structure | Similar aminomethyl group; lacks benzonitrile |

This table highlights the structural diversity among related compounds and their potential implications for biological activity.

Case Studies and Research Findings

- In Vitro Studies : In a study evaluating the cytotoxic effects of related compounds on glioblastoma cell lines, it was found that certain derivatives exhibited significantly lower lethal concentrations compared to established treatments, indicating a promising therapeutic profile for compounds structurally related to this compound .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis has shown that modifications at specific positions of the phenyl ring can enhance biological activity. For instance, meta-substituted analogues demonstrated improved inhibitory potency against nitric oxide synthase (nNOS), which is implicated in various pathological conditions including cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.